molecular formula C21H18N4O4S B4795154 4-(2-{[1-(3-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-1H-pyrrol-1-yl)benzenesulfonamide

4-(2-{[1-(3-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-1H-pyrrol-1-yl)benzenesulfonamide

Cat. No. B4795154
M. Wt: 422.5 g/mol
InChI Key: CFUQZENQGQYKPA-UYRXBGFRSA-N
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Description

Benzenesulfonamides are an important class of compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects. Their structure allows for significant chemical versatility and the potential for targeted therapeutic applications.

Synthesis Analysis

The synthesis of benzenesulfonamides typically involves the reaction of substituted benzaldehydes with hydrazinobenzenesulfonamide, yielding various sulfonamide derivatives with potential for biological activities (Gul et al., 2016). Another approach involves the cyclocondensation of morpholine-substituted β-diketone with hydrazinobenzenesulfonamide hydrochloride, demonstrating the versatility in synthesizing these compounds (Kumar et al., 2020).

Molecular Structure Analysis

The molecular structure of benzenesulfonamides can significantly affect their biological activity. Crystallographic studies reveal that minor variations in the substitution pattern on the benzene ring can lead to significant differences in molecular conformation and, consequently, biological activity (Borges et al., 2014).

Chemical Reactions and Properties

Benzenesulfonamides undergo various chemical reactions, including cycloaddition and azo coupling, which are useful for synthesizing a wide array of derivatives with diverse biological activities. These reactions enable the introduction of different functional groups, significantly altering the chemical and biological properties of the resulting compounds (Sojitra et al., 2016).

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and potential biological activity. This could include testing its activity against various biological targets, studying its physical and chemical properties, and optimizing its synthesis .

properties

IUPAC Name

4-[2-[(Z)-[1-(3-methylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]pyrrol-1-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4S/c1-14-4-2-5-17(12-14)25-21(27)19(20(26)23-25)13-16-6-3-11-24(16)15-7-9-18(10-8-15)30(22,28)29/h2-13H,1H3,(H,23,26)(H2,22,28,29)/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUQZENQGQYKPA-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)S(=O)(=O)N)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=O)/C(=C\C3=CC=CN3C4=CC=C(C=C4)S(=O)(=O)N)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-{(Z)-[1-(3-methylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-1H-pyrrol-1-yl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-{[1-(3-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-1H-pyrrol-1-yl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-(2-{[1-(3-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-1H-pyrrol-1-yl)benzenesulfonamide
Reactant of Route 3
4-(2-{[1-(3-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-1H-pyrrol-1-yl)benzenesulfonamide
Reactant of Route 4
4-(2-{[1-(3-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-1H-pyrrol-1-yl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
4-(2-{[1-(3-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-1H-pyrrol-1-yl)benzenesulfonamide
Reactant of Route 6
4-(2-{[1-(3-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-1H-pyrrol-1-yl)benzenesulfonamide

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